molecular formula C18H16N2O B10936072 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B10936072
M. Wt: 276.3 g/mol
InChI Key: JTYVEOJQEPEVSU-MDZDMXLPSA-N
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Description

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-acetylnaphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or naphthalene rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (2E)-3-(1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one
  • (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(naphthalen-2-yl)prop-2-en-1-one
  • (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(phenyl)prop-2-en-1-one

Comparison: Compared to similar compounds, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both the dimethylpyrazole and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C18H16N2O/c1-13-17(12-19-20(13)2)9-10-18(21)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,1-2H3/b10-9+

InChI Key

JTYVEOJQEPEVSU-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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